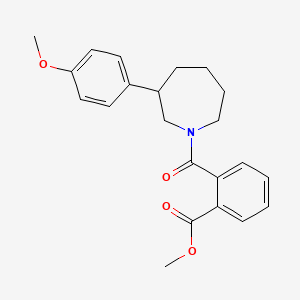

Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate” is a complex organic compound. It contains a benzene ring (a six-membered ring with alternating double bonds), an azepane ring (a seven-membered ring with one nitrogen atom), and a methoxy group (an oxygen atom bonded to a methyl group). The compound also contains a carbonyl group (a carbon atom double-bonded to an oxygen atom) and a benzoate group (a benzene ring attached to a carbonyl group and a methyl group) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the methoxy group, and the formation of the carbonyl and benzoate groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring is planar and conjugated, meaning it has alternating single and double bonds that create a stable, resonating structure. The azepane ring, on the other hand, is a seven-membered ring with one nitrogen atom, which can create a puckered or chair-like conformation .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The benzene ring can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring . The azepane ring can undergo reactions at the nitrogen atom, such as protonation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .科学的研究の応用

Comprehensive Analysis of “Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate”

“Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate” is a compound with potential applications in various scientific research fields due to its chemical structure. Below is a detailed analysis of its unique applications across different scientific domains.

Pharmaceutical Drug Development: The structural features of “Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate” suggest its utility in the development of pharmaceutical drugs. The presence of a methoxyphenyl group can contribute to the compound’s binding affinity to biological targets, enhancing its potential as a pharmacophore in drug design.

Green Chemistry Synthesis: This compound can be synthesized using green chemistry approaches, which emphasize the use of environmentally benign methods. For instance, a related compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, was synthesized from anthranilic acid using deep eutectic solvents (DES) and microwave-induced synthesis . Such methods could be adapted for the synthesis of “Methyl 2-(3-(4-methoxyphenyl)azepane-1-carbonyl)benzoate,” promoting sustainable practices in chemical research.

Antibacterial and Antiviral Research: Compounds with methoxyphenyl and azepane structures have been shown to possess antibacterial and antiviral properties. They can serve as scaffolds for developing new agents to combat infectious diseases. Quinazolinones, which share a similar structural motif, have demonstrated significant antibacterial and antiviral activities .

Anticancer Agent Exploration: The azepane ring, part of the compound’s structure, is known for its presence in various anticancer agents. Research into similar compounds has revealed their potential to inhibit cancer cell growth and proliferation. The compound’s structural analogs have been explored for their anticancer properties .

特性

IUPAC Name |

methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-26-18-12-10-16(11-13-18)17-7-5-6-14-23(15-17)21(24)19-8-3-4-9-20(19)22(25)27-2/h3-4,8-13,17H,5-7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRNMZCJARRNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(4-methoxyphenyl)azepane-1-carbonyl]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)

![Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate](/img/structure/B2782967.png)

![5-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2782969.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2782970.png)

![2-(2,4-Dichlorophenoxy)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}acetamide](/img/structure/B2782974.png)

![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)